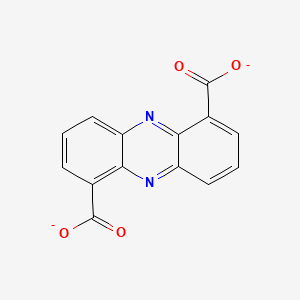
Phenazine-1,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine-1,6-dicarboxylate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of phenazine-1,6-dicarboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1,6-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
PDC has demonstrated substantial antimicrobial activity against a variety of pathogens. Research indicates that PDC exhibits cytotoxic effects against several cancer cell lines and shows effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its cytotoxicity against three cancer cell lines and its antibacterial properties, suggesting potential therapeutic applications in treating infections and cancer .
Antifungal Activity
Phenazines, including PDC, have been identified as potent antifungal agents. A novel subspecies of Pseudomonas chlororaphis was shown to produce phenazines that effectively inhibited the growth of Fusarium graminearum, a significant plant pathogen. The mechanism involves the alteration of histone modifications in the fungus, thereby suppressing its virulence and mycotoxin production .
Bioactive Compounds
PDC is also being explored for its potential as a bioactive compound in pharmaceuticals. Its derivatives have shown promise in the development of new drugs targeting specific diseases due to their unique chemical structure and biological activity .
Biocontrol Agents
PDC is produced by beneficial microorganisms such as Pantoea agglomerans and Streptomyces species, which can suppress plant pathogens through antibiotic production. This biocontrol capability is crucial for sustainable agriculture, reducing the reliance on chemical pesticides .
Plant Growth Promotion
Research indicates that PDC can enhance plant growth by promoting beneficial microbial communities in the soil. It acts as a signaling molecule that can stimulate plant defense mechanisms against pathogens .
Bioremediation
The ability of PDC to degrade organic pollutants makes it a candidate for bioremediation efforts. Microorganisms capable of producing PDC can be utilized to clean up contaminated environments by breaking down harmful substances .
Soil Health Improvement
PDC contributes to soil health by fostering microbial diversity and activity, which are essential for nutrient cycling and organic matter decomposition . This enhancement leads to improved soil structure and fertility.
Case Studies
Propiedades
Fórmula molecular |
C14H6N2O4-2 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
phenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |
Clave InChI |
MJALVONLCNWZHK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
Sinónimos |
phenazine-1,6-dicarboxylate phenazine-1,6-dicarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















